molecular formula C₁₆H₂₀N₂O₈ B015577 trans-3'-Hydroxycotinine-O-glucuronide CAS No. 132929-88-5

trans-3'-Hydroxycotinine-O-glucuronide

Cat. No.: B015577
CAS No.: 132929-88-5
M. Wt: 368.34 g/mol
InChI Key: WALNNKZUGHYSCT-MGKNELHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluconazole-d4 is a deuterated form of fluconazole, an antifungal medication used to treat a variety of fungal infections. The deuterium atoms in fluconazole-d4 replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s behavior in the body. Fluconazole itself is a triazole antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes .

Mechanism of Action

Target of Action

The primary targets of Trans-3’-Hydroxycotinine-O-glucuronide are the UDP-glucuronosyltransferase (UGT) enzymes , specifically UGT2B7, UGT1A9, UGT2B15, UGT2B4, and UGT1A4 . These enzymes play a crucial role in the glucuronidation process, which is a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .

Mode of Action

Trans-3’-Hydroxycotinine-O-glucuronide is produced when human liver microsomes are incubated with UDP-glucuronic acid . The formation of N-glucuronide exceeds the formation of O-glucuronide in most human liver microsomes .

Biochemical Pathways

The glucuronidation of Trans-3’-Hydroxycotinine is a key part of the nicotine metabolism pathway. This process is catalyzed by the UGT enzymes, which transfer glucuronic acid to the Trans-3’-Hydroxycotinine molecule . This reaction results in the formation of glucuronides, which are more water-soluble and can be readily excreted from the body .

Pharmacokinetics

The pharmacokinetics of Trans-3’-Hydroxycotinine-O-glucuronide are influenced by the activity of the UGT enzymes. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are largely determined by these enzymes. For instance, UGT2B7 exhibits the highest Trans-3’-Hydroxycotinine-O-glucuronosyltransferase activity, followed by UGT1A9, UGT2B15, and UGT2B4 . These enzymes impact the bioavailability of the compound by influencing its metabolism and excretion rates.

Result of Action

The result of the action of Trans-3’-Hydroxycotinine-O-glucuronide is the formation of glucuronides, which are major metabolites of nicotine . These glucuronides are mainly excreted in the urine of smokers . The ratio of Trans-3’-Hydroxycotinine to cotinine, termed the nicotine metabolite ratio, correlates with nicotine clearance from the body and is used as a biomarker of CYP2A6 activity .

Action Environment

The action, efficacy, and stability of Trans-3’-Hydroxycotinine-O-glucuronide can be influenced by various environmental factors. For instance, the presence of other substrates of the UGT enzymes, such as imipramine, androstanediol, and propofol, can inhibit the glucuronidation of Trans-3’-Hydroxycotinine . Additionally, genetic polymorphisms in the UGT enzymes can also impact the glucuronidation activities against Trans-3’-Hydroxycotinine .

Biochemical Analysis

Biochemical Properties

Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .

Cellular Effects

The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .

Molecular Mechanism

Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .

Chemical Reactions Analysis

Types of Reactions

Fluconazole-d4 undergoes various chemical reactions, including:

    Oxidation: Fluconazole-d4 can be oxidized under specific conditions to form different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

    Nucleophiles: Halides or other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include various fluconazole derivatives, which can have different antifungal properties .

Scientific Research Applications

Fluconazole-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Comparison with Similar Compounds

Fluconazole-d4 is part of the triazole family of antifungal agents, which also includes compounds like itraconazole, voriconazole, and posaconazole. Compared to these compounds, fluconazole-d4 has the following unique features:

Similar Compounds

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALNNKZUGHYSCT-MGKNELHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40157860
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132929-88-5
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132929-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-3'-Hydroxycotinine-O-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3′-Hydroxycotinine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40157860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 2
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 3
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 4
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 5
trans-3'-Hydroxycotinine-O-glucuronide
Reactant of Route 6
trans-3'-Hydroxycotinine-O-glucuronide
Customer
Q & A

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of this compound is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for this compound formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study this compound in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including this compound, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of this compound in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.